3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361116-14-4
VCID: VC2715039
InChI: InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H
SMILES: CC1=NOC(=N1)C2(CCCN2)C.Cl
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

CAS No.: 1361116-14-4

VCID: VC2715039

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride - 1361116-14-4

Description

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this exact compound in the available literature, we can infer its properties and potential uses based on related compounds and the general characteristics of 1,2,4-oxadiazoles.

Biological Activities and Potential Applications

1,2,4-Oxadiazoles have been explored for various biological activities, including nematocidal, anti-inflammatory, and antiproliferative effects. For instance, some 1,2,4-oxadiazole derivatives have shown significant nematocidal activity against certain nematodes, suggesting potential applications in agriculture . Additionally, these compounds have been investigated as farnesoid X receptor (FXR) antagonists, which could be relevant in treating metabolic disorders .

Biological ActivityExample CompoundsPotential Applications
Nematocidal ActivityChloromethyl-substituted derivatives Agricultural pest control
Anti-inflammatoryVarious oxadiazole derivatives Pharmaceutical applications
FXR Antagonism3-(2-naphthyl)-1,2,4-oxadiazole derivatives Metabolic disorder treatments

Synthesis and Chemical Modifications

The synthesis of 1,2,4-oxadiazoles typically involves condensation reactions between amidoximes and carboxylic acids or their derivatives. Modifications to the oxadiazole ring can be made by introducing different substituents, which can significantly affect the biological activity and chemical properties of the compound.

CAS No. 1361116-14-4
Product Name 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name 3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H
Standard InChIKey BBDGMJIGDZGZKI-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2(CCCN2)C.Cl
Canonical SMILES CC1=NOC(=N1)C2(CCCN2)C.Cl
PubChem Compound 71298854
Last Modified Aug 16 2023

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